molecular formula C9H8Cl2N2O B8165756 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine

5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine

Cat. No.: B8165756
M. Wt: 231.08 g/mol
InChI Key: GWHOHYFPQOVKNS-UHFFFAOYSA-N
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Description

5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine is a pyridine derivative with a substituted azetidine moiety. Its synthesis involves the reaction of 5,6-dichloronicotinic acid with oxalyl chloride in dichloromethane (DCM), catalyzed by dimethylformamide (DMF), followed by coupling with azetidine to form the carbamoyl group . The compound’s structure is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its molecular formula is C₉H₇Cl₂N₂O, with a molecular weight of 254.08 g/mol. This compound serves as a key intermediate in medicinal and agrochemical research due to its unique substitution pattern, combining electron-withdrawing chlorine atoms and a polar azetidinylcarbonyl group, which may enhance binding affinity in biological systems .

Properties

IUPAC Name

azetidin-1-yl-(5,6-dichloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c10-7-4-6(5-12-8(7)11)9(14)13-2-1-3-13/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHOHYFPQOVKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to improve yield and reduce costs . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine or pyridine rings.

    Substitution: Halogen atoms on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine is primarily studied for its anti-cancer properties . Research indicates that this compound exhibits inhibitory activity against the hepatocyte growth factor receptor (HGFR), which is implicated in various cancers such as pancreatic, gastric, and colorectal cancers. The overexpression of HGFR in tumor cells contributes to malignancy through enhanced growth and metastasis .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has shown potential as an antimicrobial agent . Studies have demonstrated that derivatives of this compound possess significant activity against various bacterial strains, making it a candidate for developing new antibiotics .

Drug Development Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Case Study 1: Anti-Cancer Drug Development

A clinical candidate derived from this compound was evaluated in Phase IIb trials for its efficacy in treating specific cancers. The results indicated promising outcomes in reducing tumor size and improving patient prognosis .

Case Study 2: Antimicrobial Formulations

Research has led to the synthesis of various derivatives based on this compound that demonstrated effective inhibition against bacterial infections in preclinical models. These findings support further investigation into formulations that could be used in clinical settings .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

ApplicationMechanism/ActivityReferences
Anti-CancerInhibition of HGFR signaling
Antimicrobial ActivityEffective against various bacterial strains
Clinical TrialsPromising results in Phase IIb trials

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can lead to the inhibition or activation of specific biological pathways, depending on the compound’s structure and the target molecule.

Comparison with Similar Compounds

2,3-Dichloropyridine

  • Structure : C₅H₃Cl₂N; molecular weight 147.99 g/mol
  • Properties : Melting point 64–67°C , slightly water-soluble, and a common precursor for Suzuki cross-coupling or nucleophilic substitution reactions .
  • Applications: Used in synthesizing pesticides (e.g., Chlorantraniliprole) and pharmaceuticals.

2,3,5-Trichloropyridine

  • Synthesis : Prepared via chlorination of dichloropyridines; yield 55.55% under optimized conditions .
  • Reactivity : Additional chlorine at the 5-position increases steric hindrance, limiting its utility in regioselective reactions compared to 2,3-dichloropyridine derivatives .

Pyridylpyrazol Amide Derivatives

  • Synthesis : Derived from 2,3-dichloropyridine via multi-step processes, including hydrazidation and cyclization. These compounds exhibit antifungal and insecticidal activities but require complex synthetic routes (e.g., six steps for compounds 6a–6m) .

Chlorantraniliprole

  • Structure : A commercial insecticide synthesized from 2,3-dichloropyridine in eight steps. Total yield: 36.3% ; purity >95% via HPLC .
  • Comparison : While Chlorantraniliprole shares the 2,3-dichloropyridine core, its extended structure (pyrazole and benzoic acid moieties) confers distinct biological targeting compared to the azetidine-containing analog .

Reactivity and Functionalization

  • 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine : The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (e.g., at the 2- or 3-chloro positions), while the azetidinylcarbonyl group enables hydrogen bonding in target interactions .
  • 2,3-Dichloropyridine : Reacts preferentially at the 2-position due to lower steric hindrance, as seen in Suzuki couplings for compound 3 (55% yield) .
  • Alkoxycarbonylation : Optimal conditions for 2,3-dichloropyridine derivatives require palladium catalysts and specific ligands, but yields vary with substitution patterns .

Biological Activity

5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits several pharmacological properties, including inhibition of cancer cell proliferation and antimicrobial activity. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an azetidine ring and dichlorinated pyridine moiety. The azetidine ring contributes to its unique pharmacological profile, enhancing solubility and bioavailability compared to other similar compounds.

Anticancer Activity

Research indicates that this compound exhibits significant inhibitory activity against hepatocyte growth factor receptor (HGFR) tyrosine kinase. This inhibition leads to reduced proliferation of human cancer cells activated by HGFR. In pharmacological tests, the compound demonstrated:

  • Inhibition of cancer cell migration : This effect was observed in various human cancer cell lines.
  • Proliferation inhibition : The compound effectively reduced the growth rates of cancer cells in vitro, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both bacterial and fungal pathogens. Notably:

  • Bacterial Inhibition : It was found effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Fungal Activity : The compound demonstrated antifungal properties against species like Candida albicans, indicating its broad-spectrum potential .

Study on Cancer Cell Lines

In a study involving various human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The results showed a dose-dependent response with significant reductions in cell viability at concentrations as low as 10 µM. The mechanism was linked to the suppression of the HGFR signaling pathway.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant pathogens. The compound exhibited potent activity against Mycobacterium tuberculosis, with no observed emergence of resistance during prolonged exposure. This suggests its potential as a therapeutic agent in treating resistant infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for this compound. Key findings include:

  • Bioavailability : Enhanced bioavailability due to the azetidine structure.
  • Toxicity Profile : Preliminary toxicological assessments have shown low toxicity levels, making it a candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine, and how can regioselectivity be ensured?

  • Methodological Answer : The synthesis of azetidine-containing pyridine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine (a structural analog) was synthesized via nucleophilic displacement of a halogen atom on the pyridine ring by azetidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . To ensure regioselectivity at the 5-position, pre-functionalization of the pyridine ring with directing groups (e.g., carbonyl) can guide azetidine coupling. Reaction progress should be monitored via TLC or LC-MS, and intermediates purified via column chromatography using hexane/ethyl acetate gradients.

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyridine derivatives like 2,3-dichloropyridine, crystals are grown via slow evaporation of ethanol solutions. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Use the SHELX suite (e.g., SHELXL for refinement) to solve structures, leveraging direct methods for heavy atoms (Cl, N) and Fourier difference maps for hydrogen placement. Refinement parameters (R-factor < 0.05, wR² < 0.15) should align with standards in Acta Crystallographica Section E .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how are they experimentally determined?

  • Methodological Answer :

  • Melting Point : Use a capillary tube method with a calibrated melting point apparatus. For analogs like 2,3-dichloropyridine, melting points range 64–70°C .
  • Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C, followed by HPLC-UV quantification. Pyridine derivatives often show low aqueous solubility but high organic solvent miscibility .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) can assess decomposition temperatures.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects. Chlorine substituents at the 2- and 3-positions deactivate the pyridine ring, directing electrophilic attacks to the 5-position. Compare Mulliken charges and Fukui indices to predict reactive sites. For azetidine carbonyl groups, steric maps (e.g., using Avogadro) can identify steric hindrance effects .

Q. How to resolve contradictions in NMR data (e.g., unexpected coupling constants) for this compound?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in azetidine). Use variable-temperature NMR (VT-NMR) to detect conformational changes. For 2,3-dichloropyridine analogs, coupling constants (³JHH) between adjacent protons are typically ~2–3 Hz. If discrepancies persist, consider X-ray crystallography or NOESY to confirm spatial arrangements .

Q. What strategies mitigate byproduct formation during the azetidine coupling step?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(PPh₃)₄ for Buchwald-Hartwig coupling to minimize dehalogenation byproducts.
  • Solvent Control : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of azetidine.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces side reactions. Monitor reaction progress via in-situ IR for carbonyl group tracking .

Q. How does the electron-withdrawing azetidine carbonyl group influence the pyridine ring’s aromaticity and reactivity?

  • Methodological Answer : The carbonyl group reduces electron density via inductive effects, increasing susceptibility to nucleophilic attacks at electron-deficient positions. Aromaticity can be quantified using Nucleus-Independent Chemical Shift (NICS) calculations. For 2,3-dichloropyridine, the NICS(1) value (a measure of aromaticity) is −9.5 ppm, comparable to benzene. Substituent effects can be modeled using Gaussian with NBO analysis .

Data Contradiction Analysis

Q. Why might experimental enthalpy of formation values for 2,3-dichloropyridine analogs deviate from theoretical predictions?

  • Methodological Answer : highlights a discrepancy (ΔB = +9.6 kJ/mol) between experimental and estimated ΔfH°(g) for 2,3-dichloropyridine. This may arise from neglected steric interactions between adjacent Cl atoms or crystal packing effects. Remeasure using high-precision calorimetry and validate with CCSD(T)/CBS benchmarks .

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